molecular formula C12H10ClN3O B3317303 N-benzyl-5-chloropyrazine-2-carboxamide CAS No. 958799-53-6

N-benzyl-5-chloropyrazine-2-carboxamide

Cat. No. B3317303
CAS RN: 958799-53-6
M. Wt: 247.68 g/mol
InChI Key: ACZUOVLQJHTYDK-UHFFFAOYSA-N
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Description

“N-benzyl-5-chloropyrazine-2-carboxamide” is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 . It is used in research and has been studied for its antimycobacterial and antibacterial properties .


Synthesis Analysis

The synthesis of “N-benzyl-5-chloropyrazine-2-carboxamide” involves the aminolysis of the acyl chloride. During this process, the simultaneous substitution of chlorine with the benzylamino moiety can give rise to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products . The reaction conditions can be modified to populate this double substituted series .


Molecular Structure Analysis

The molecular structure of “N-benzyl-5-chloropyrazine-2-carboxamide” is represented by the SMILES string C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl .

Scientific Research Applications

Antimycobacterial Properties

A significant area of research involving N-benzyl-5-chloropyrazine-2-carboxamide and its derivatives is in antimycobacterial applications. Studies have shown that these compounds have been effective against various mycobacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, compounds like N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have shown substantial efficacy against Mycobacterium tuberculosis H37Rv with minimal inhibitory concentrations (MICs) of 12.5 μg·mL^−1 (Semelková et al., 2017). Similarly, derivatives such as 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated notable antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (Semelková et al., 2017).

Antibacterial Evaluation

Further studies on N-benzyl-5-chloropyrazine-2-carboxamide derivatives have revealed their potential as antibacterial agents. Compounds in this category have exhibited varying degrees of antibacterial effectiveness, with some compounds showing promising results against different bacterial strains (Zítko et al., 2018).

Antifungal Activity

In addition to antimycobacterial and antibacterial properties, some derivatives of N-benzyl-5-chloropyrazine-2-carboxamide have shown antifungal activity. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibited a significant antifungal effect against Trichophyton mentagrophytes (Doležal et al., 2010).

Photosynthesis-Inhibiting Activity

Some studies have also explored the photosynthesis-inhibiting activity of these compounds. The ability to inhibit photosynthetic electron transport in plants like spinach has been observed, which can have implications for agricultural and botanical research (Doležal et al., 2012).

In Vitro Cytotoxicity

The cytotoxicity of these compounds has been evaluated in vitro, particularly in cancer cell lines. Some derivatives have shown selective cytotoxicity against specific cancer cell lines, indicating their potential in cancer research (Bouz et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes and receptors. These studies are crucial for drug development and understanding the mechanism of action of these compounds (Aijijiyah et al., 2020).

properties

IUPAC Name

N-benzyl-5-chloropyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8-14-10(7-15-11)12(17)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZUOVLQJHTYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloropyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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